Fluorescein-PEG3-Amine: A Technical Guide for Advanced Research Applications
Fluorescein-PEG3-Amine: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-PEG3-Amine is a heterobifunctional chemical reagent that has emerged as a valuable tool in biomedical research and drug development.[1] Its unique tripartite structure, consisting of a fluorescent reporter (fluorescein), a hydrophilic spacer (polyethylene glycol trimer, PEG3), and a reactive functional group (primary amine), provides a versatile platform for the labeling, tracking, and manipulation of biomolecules.[1] This guide offers an in-depth exploration of the core applications of Fluorescein-PEG3-Amine, presenting detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
The fluorescein moiety serves as a robust fluorescent probe with excitation and emission maxima typically around 494 nm and 517 nm, respectively, making it compatible with standard fluorescence microscopy and flow cytometry setups.[2][3][4] The PEG3 linker enhances aqueous solubility, reduces steric hindrance, and minimizes immunogenicity of the conjugated molecule, thereby improving its biocompatibility and in vivo performance.[3][4] The terminal primary amine allows for covalent conjugation to a variety of functional groups, most commonly carboxylic acids and their activated esters (e.g., NHS esters), enabling the stable labeling of proteins, peptides, nanoparticles, and other molecules of interest.[2][3][4]
Core Applications in Research
The principal applications of Fluorescein-PEG3-Amine in a research context are:
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Bioconjugation and Fluorescent Labeling: The primary amine group allows for the covalent attachment of the fluorescein tag to biomolecules, rendering them fluorescent for visualization and quantification.
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PROTAC Synthesis and Targeted Protein Degradation: It serves as a fluorescently tagged PEG linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), facilitating the study of their mechanism of action.[2][5]
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Drug Delivery and Nanoparticle Tracking: When conjugated to nanoparticles or drug delivery vehicles, it enables the real-time tracking of their cellular uptake, biodistribution, and intracellular fate.
Bioconjugation and Fluorescent Labeling of Antibodies
Fluorescein-PEG3-Amine is an effective reagent for the fluorescent labeling of antibodies for use in immunoassays such as immunofluorescence, flow cytometry, and ELISA. The primary amine of the reagent can be conjugated to carboxyl groups on the antibody, though more commonly, the amine groups on the antibody (lysine residues) are targeted by activating the carboxyl-containing molecules they will be attached to. A more direct approach involves the reaction of the amine on the linker with an activated ester on the target molecule.
Quantitative Data: Degree of Labeling (DOL) Determination
The efficiency of the conjugation reaction is assessed by determining the Degree of Labeling (DOL), which represents the average number of fluorophore molecules conjugated to each antibody molecule.[6] The DOL can be calculated using spectrophotometric measurements.[6]
| Parameter | Symbol | Value/Formula | Reference |
| Molar Extinction Coefficient of Fluorescein (at ~494 nm) | ε_dye | ~75,000 M⁻¹cm⁻¹ | Generic Value |
| Molar Extinction Coefficient of IgG (at 280 nm) | ε_prot | ~210,000 M⁻¹cm⁻¹ | Generic Value |
| Correction Factor (A₂₈₀ of dye / A_max of dye) | CF | ~0.3 | Generic Value |
| Absorbance of Conjugate at 280 nm | A₂₈₀ | Measured | [6] |
| Absorbance of Conjugate at 494 nm | A_max | Measured | [6] |
| Protein Concentration (M) | [Protein] | (A₂₈₀ - (A_max * CF)) / ε_prot | [6] |
| Dye Concentration (M) | [Dye] | A_max / ε_dye | [6] |
| Degree of Labeling (DOL) | DOL | [Dye] / [Protein] | [6] |
Note: The extinction coefficients and correction factor can vary slightly depending on the specific fluorescein derivative and buffer conditions.
Experimental Protocol: Antibody Labeling with Fluorescein-PEG3-Amine
This protocol describes the conjugation of Fluorescein-PEG3-Amine to a carboxylated site on an antibody using EDC/NHS chemistry.
Materials:
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Antibody of interest
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Fluorescein-PEG3-Amine
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Conjugation Buffer: 0.1 M MES, pH 6.0
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Quenching Buffer: 1 M Tris-HCl, pH 8.5
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Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
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Spectrophotometer
Methodology:
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Antibody Preparation: Dissolve the antibody in the Conjugation Buffer at a concentration of 2-5 mg/mL.
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Activation of Antibody Carboxyl Groups:
-
Add a 100-fold molar excess of NHS to the antibody solution.
-
Add a 100-fold molar excess of EDC to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
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Dissolve Fluorescein-PEG3-Amine in the Conjugation Buffer.
-
Add a 20 to 50-fold molar excess of Fluorescein-PEG3-Amine to the activated antibody solution.
-
Incubate for 2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching of Reaction: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification:
-
Separate the labeled antibody from unreacted dye and reagents using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the antibody-conjugate, identified by its yellow-green color and absorbance at 280 nm.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm and 494 nm.
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the formulas in the table above.
-
Diagram: Antibody Labeling Workflow
PROTAC Synthesis and Targeted Protein Degradation
Fluorescein-PEG3-Amine can be incorporated as a linker in the synthesis of PROTACs. This not only provides the necessary spacing and solubility for the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) but also attaches a fluorescent tag to the PROTAC molecule.[2][5] This allows for the direct visualization of PROTAC uptake and distribution in cells, and can be used in assays such as fluorescence polarization to study ternary complex formation.
Diagram: PROTAC Mechanism of Action
Experimental Protocol: Western Blot Analysis of Protein Degradation
This protocol provides a method to quantify the degradation of a target protein (e.g., BRD4) in cultured cells after treatment with a PROTAC synthesized with a Fluorescein-PEG3-Amine linker.
Materials:
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Human cancer cell line expressing the target protein (e.g., HeLa, MDA-MB-231 for BRD4)
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Fluorescein-PEG3-Amine based PROTAC (stock solution in DMSO)
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Vehicle control (DMSO)
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Cell culture medium and supplements
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels, running buffer, and transfer buffer
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PVDF membrane
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Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH)
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HRP-conjugated secondary antibody
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ECL chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) or with DMSO as a vehicle control.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Quantitative Data: PROTAC-Induced Protein Degradation
The following table presents representative data from a western blot experiment to determine the dose-dependent degradation of a target protein.
| PROTAC Concentration (nM) | Target Protein Level (Normalized to GAPDH) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 100 | 0.15 | 85% |
| 1000 | 0.08 | 92% |
This data can be used to generate a dose-response curve and determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values.
Drug Delivery and Nanoparticle Tracking
The bright fluorescence of the fluorescein moiety makes Fluorescein-PEG3-Amine an excellent tool for labeling and tracking drug delivery systems, such as liposomes or polymeric nanoparticles. The amine group can be conjugated to the surface of these nanoparticles, allowing for the visualization of their cellular uptake, intracellular trafficking, and biodistribution using fluorescence microscopy.
Experimental Protocol: Cellular Uptake of Labeled Nanoparticles
This protocol details a method for quantifying the cellular uptake of Fluorescein-PEG3-Amine labeled nanoparticles using fluorescence microscopy and flow cytometry.
Materials:
-
Cells of interest cultured on glass-bottom dishes (for microscopy) or in suspension (for flow cytometry)
-
Fluorescein-PEG3-Amine labeled nanoparticles
-
Complete cell culture medium
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Trypsin-EDTA
-
Flow cytometry buffer (PBS with 2% FBS)
-
Confocal microscope and flow cytometer
Methodology:
-
Nanoparticle Incubation:
-
Treat cells with a specific concentration of Fluorescein-PEG3-Amine labeled nanoparticles in complete medium.
-
Incubate for various time points (e.g., 1, 4, 12, 24 hours) at 37°C.
-
Include an untreated control group.
-
-
For Fluorescence Microscopy:
-
Wash the cells three times with PBS to remove non-internalized nanoparticles.
-
If desired, stain the nuclei with Hoechst 33342.
-
Add fresh medium or PBS to the dish.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for fluorescein and the nuclear stain.
-
Analyze the images to determine the subcellular localization of the nanoparticles.
-
-
For Flow Cytometry:
-
Wash the cells twice with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the FITC channel.
-
Quantify the mean fluorescence intensity to determine the relative amount of nanoparticle uptake.
-
Diagram: Cellular Uptake and Trafficking Workflow
Conclusion
Fluorescein-PEG3-Amine is a powerful and versatile reagent for modern biological research. Its combination of a bright fluorophore, a biocompatible linker, and a reactive amine handle makes it an invaluable tool for labeling biomolecules, synthesizing advanced research tools like PROTACs, and tracking drug delivery systems. The protocols and conceptual frameworks provided in this guide are intended to serve as a comprehensive resource for researchers looking to leverage the capabilities of Fluorescein-PEG3-Amine in their work, ultimately contributing to advancements in science and medicine.
References
- 1. promega.co.jp [promega.co.jp]
- 2. Fluorescein-PEG3-Amine | CAS#:1807539-04-3 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescein-PEG3-Amine, HCl salt, 1807539-04-3 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
